Conolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

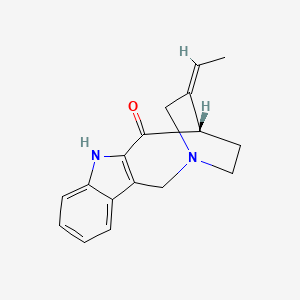

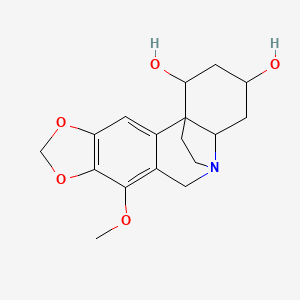

Conolidine is an indole alkaloid derived from the bark of the tropical flowering shrub Tabernaemontana divaricataThis compound has garnered significant attention due to its potential as a non-opioid analgesic, offering pain relief without the severe side effects associated with traditional opioid medications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of conolidine was developed by Micalizio and coworkers in 2011. This synthetic route involves nine steps starting from commercially available acetyl-pyridine. Key reactions include a [2,3]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization . Other notable synthetic methods include:

Weinreb Group (2014): Utilized a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene to generate the tetracyclic skeleton of this compound in four steps.

Takayama and Colleagues (2016): Employed a gold(I)-catalyzed exo-dig synthesis of a racemic piperidinyl aldehyde.

Ohno and Fujii (2016): Accessed the tricyclic pre-Mannich intermediate through a chiral gold(I) catalyzed cascade cyclization.

Industrial Production Methods: While industrial-scale production methods for this compound are still under development, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The focus remains on optimizing yield and reducing the number of steps involved to make the process more economically viable .

Analyse Des Réactions Chimiques

Types of Reactions: Conolidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Substitution reactions, particularly involving the indole ring, are common in this compound chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Gold(I) catalysts for cyclization reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core indole alkaloid structure but exhibit different pharmacological properties .

Applications De Recherche Scientifique

Mécanisme D'action

Conolidine exerts its analgesic effects by selectively binding to the atypical chemokine receptor ACKR3/CXCR7. This receptor acts as an opioid scavenger, regulating the availability of opioid peptides for classical opioid receptors. By blocking ACKR3, this compound increases the availability of these peptides, enhancing their interaction with classical receptors and providing pain relief without the typical side effects of opioids .

Comparaison Avec Des Composés Similaires

Conolidine is unique among indole alkaloids due to its non-opioid analgesic properties. Similar compounds include:

Morphine: A potent opioid analgesic with significant side effects such as addiction and respiratory depression.

Oxycodone: Another opioid analgesic with a high potential for addiction and overdose.

Buprenorphine: A partial opioid agonist used for pain management and opioid use disorder treatment, with a lower likelihood of severe side effects compared to full agonists

This compound’s ability to provide pain relief without the severe side effects associated with traditional opioids makes it a promising candidate for future pain management therapies .

Propriétés

Numéro CAS |

100414-81-1 |

|---|---|

Formule moléculaire |

C17H18N2O |

Poids moléculaire |

266.34 g/mol |

Nom IUPAC |

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one |

InChI |

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1 |

Clé InChI |

DBGBUYFOJXOYNY-RENATIMJSA-N |

SMILES isomérique |

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

SMILES canonique |

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)

![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)

![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)

![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)

![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)

![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)